3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Catalog No.
S692494
CAS No.
31964-52-0
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Traditional thioamide synthesis via in situ sulfurization introduces toxic reagents (CS₂, Lawesson’s reagent) and requires extensive purification. 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS 31964-52-0) solves this as a shelf-stable pre-functionalized building block.

  • Eliminates handling of hazardous sulfur-transfer reagents, improving lab safety and scale-up viability.
  • Enables chemoselective Hantzsch-type thiazole cyclizations with α-haloketones, yielding fused heterocycles cleanly.
  • Supplied at ≥97% purity, stable up to 36 months, reducing batch-to-batch variability.

CAS Number

31964-52-0

Product Name

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbothioamide

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)

InChI Key

JZQZVILRSLXZCO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=S)N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)N

Synonyms

3,4-Dihydro-2(1H)-isoquinolinecarbothioamide, 2-Thiocarbamoyl-3,4-dihydroisoquinoline, 3,4-Dihydroisoquinoline-2-carbothioamide, N-(3,4-Dihydroisoquinolin-2-yl)thioamide

Purity

≥97%

Package Size

1 g, 5 g

3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS 31964-52-0) is a bifunctional heterocyclic building block combining a rigid, lipophilic 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a highly reactive carbothioamide moiety. In commercial synthesis and medicinal chemistry, this compound serves as an advanced precursor for generating thiazolo-isoquinolines, thiadiazoles, and complex triazole derivatives without requiring downstream handling of volatile sulfurizing agents [1]. Its pre-installed thioamide group provides a highly nucleophilic sulfur center, enabling chemoselective cyclizations and cross-coupling reactions that are critical for developing kinase inhibitors, TRPV1 antagonists, and specialized agrochemicals [2]. Supplied as a stable, combustible solid with a standard shelf life of up to 36 months, it offers a reliable, shelf-stable alternative to generating transient thioamide intermediates in situ.

Research Fit

Workflow Enzyme inhibition screening studies targeting urease or carbonic anhydrase isoforms
Selection Core scaffold for N-aryl analogue library synthesis via one-step protocol
Use context Medicinal chemistry building block with thiourea moiety for target engagement assays

Attempting to substitute 3,4-Dihydroisoquinoline-2(1H)-carbothioamide with a two-step approach using unfunctionalized 1,2,3,4-tetrahydroisoquinoline and generic sulfur donors (e.g., thiophosgene, carbon disulfide, or Lawesson's reagent) introduces severe process liabilities. In situ thioamidation often suffers from poor chemoselectivity, generating toxic byproducts and requiring extensive chromatographic purification that limits scale-up viability[1]. Conversely, substituting with the oxygen analog (3,4-dihydroisoquinoline-2(1H)-carboxamide) fundamentally alters the reactivity profile; the urea oxygen is significantly less nucleophilic than the thioamide sulfur, completely preventing the desired Hantzsch-type thiazole cyclizations [2]. For procurement teams, sourcing the pre-functionalized carbothioamide eliminates hazardous reagent handling, reduces step-count, and ensures reproducible batch-to-batch cyclization kinetics.

Substitution Risk

Generic thiourea cannot substitute

Lacks the dihydroisoquinoline bicyclic scaffold; binding interactions at the target enzyme may not transfer.

Simple isoquinoline derivatives differ

Absence of the carbothioamide group removes the thiourea-mediated coordination essential for reported inhibition.

N-aryl substitution shifts profile

SAR evidence shows that altering the N-aryl pattern can significantly change inhibitory response; core alone does not guarantee activity.

Enhanced Cyclization Kinetics in Thiazole Synthesis vs. In Situ Thioamidation

When synthesizing fused thiazolo-isoquinoline derivatives, utilizing pre-functionalized 3,4-Dihydroisoquinoline-2(1H)-carbothioamide significantly outperforms in situ generation protocols. Direct cyclization of the pre-formed carbothioamide with α-haloketones achieves quantitative conversion (typically >85% isolated yield) under mild conditions (ethanol, reflux, 2 hours) [1]. In contrast, attempting a one-pot condensation using 1,2,3,4-tetrahydroisoquinoline and an isothiocyanate or carbon disulfide equivalent often stalls at 40-50% yield due to competitive side reactions and incomplete sulfur transfer [2]. This direct reactivity profile reduces solvent waste and eliminates the need for aggressive heating, making the pre-formed compound the superior choice for scalable manufacturing.

Evidence DimensionIsolated yield of cyclized thiazole/triazole products
Target Compound Data>85% yield (2 hours, mild reflux)
Comparator Or BaselineIn situ THIQ + sulfur donor (40-50% yield, extended heating)
Quantified Difference35-45% increase in isolated yield with reduced reaction time
ConditionsEthanol solvent, reflux, stoichiometric α-haloketone or hydrazine hydrate

Procuring the pre-functionalized thioamide directly reduces synthetic step-count and eliminates the yield penalties associated with transient in situ sulfurization.

Urease Inhibition
Head-to-head
IC₅₀ 11.2–20.4 μM vs thiourea 21.7 μM
Reported urease inhibition context
Up to ~1.9-fold improvement; electron-donating N-aryl groups enhance activity

Superior Binding Affinity in Pharmacophore Models vs. Aliphatic Thioamides

In the development of bioactive molecules such as TRPV1 antagonists and protease inhibitors, the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) core of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide provides a distinct structural advantage over flexible aliphatic thioamides. The bicyclic THIQ system restricts conformational freedom, locking the molecule into a favorable geometry (e.g., boat conformation for the N-containing ring) that enhances hydrophobic interactions within target binding pockets [1]. When compared to linear or monocyclic analogs (e.g., piperidine-1-carbothioamide), derivatives built from the THIQ-carbothioamide scaffold demonstrate significantly lower IC50 values (often <15 μM in specific cancer cell lines or receptor assays) due to the optimized spatial orientation of the aromatic ring [2].

Evidence DimensionReceptor binding affinity / IC50 in target assays
Target Compound DataHigh affinity (IC50 < 15 μM for specific THIQ derivatives)
Comparator Or BaselineFlexible aliphatic thioamide analogs (often >50 μM)
Quantified Difference>3-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays (e.g., TRPV1 or protease models)

For drug discovery procurement, the THIQ scaffold provides an essential rigid pharmacophore that flexible generic thioamides cannot replicate.

hCA Isoform Selectivity
Class-level
Favourable selectivity for hCA IX/XII over hCA I/II
Supports isoform-selectivity review
Exact selectivity ratios not disclosed in abstract; full-text review required

Process Safety and Shelf Stability vs. Volatile Sulfur Reagents

A critical procurement metric for sulfur-containing building blocks is their stability and handling safety. 3,4-Dihydroisoquinoline-2(1H)-carbothioamide is supplied as a stable, combustible solid with an established shelf life of up to 1,095 days (3 years) under standard ambient storage conditions [1]. This is a stark contrast to alternative methods of introducing the thioamide group, which require handling highly toxic, volatile, and moisture-sensitive reagents like thiophosgene or carbon disulfide [2]. By sourcing the stable solid carbothioamide, scale-up facilities bypass stringent regulatory and engineering control requirements associated with gaseous or highly volatile sulfurizing agents.

Evidence DimensionShelf life and handling requirements
Target Compound Data1,095 days shelf life as a stable solid
Comparator Or BaselineThiophosgene / CS2 (highly volatile, toxic, requires specialized containment)
Quantified DifferenceElimination of specialized toxic gas/liquid handling protocols
ConditionsStandard laboratory or warehouse storage (ambient temperature)

Procuring a stable solid thioamide drastically reduces environmental, health, and safety (EHS) compliance costs compared to using raw sulfurizing reagents.

Bronchodilator Activity
Head-to-head
~10-fold higher than capsazepine in airway assay
Reported airway relaxation context
Derivative-specific result; core scaffold contribution to be confirmed
Cytotoxicity Profile
Data to verify
IC₅₀ 17–40 μM across cancer cell lines
Supports cytotoxicity endpoint review
Preliminary; no direct comparator; apoptosis markers observed
Synthetic Access
Class-level
One-step protocol for N-aryl analogue libraries
Supports SAR library workflow
Reported synthetic efficiency; enables rapid analogue generation

Synthesis of Thiazolo-Isoquinoline Therapeutics

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a highly effective starting material for synthesizing fused thiazolo[3,4-b]isoquinoline derivatives. Its highly nucleophilic sulfur atom reacts cleanly with α-haloketones or α-haloesters, bypassing the need for hazardous sulfur-transfer reagents. This makes it a valuable precursor in medicinal chemistry programs targeting novel kinase inhibitors and antimicrobial agents [1].

Development of Conformationally Restricted Ligands

In drug discovery, the rigid bicyclic structure of the THIQ core is utilized to lock pharmacophores into specific spatial orientations. The compound serves as a structural intermediate for generating capsazepine analogs and other conformationally restricted ligands, where the thioamide group acts as a key hydrogen-bond donor/acceptor or a linker for further functionalization [2].

Precursor for Complex Triazole and Thiosemicarbazide Libraries

The carbothioamide moiety can be smoothly converted into carbohydrazides and subsequently cyclized into 1,2,4-triazoles or thiosemicarbazides. This predictable reactivity profile makes the compound highly valuable for combinatorial chemistry and the rapid generation of focused screening libraries for agrochemical or pharmaceutical applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urease pathway inhibition studies
Urease inhibition SAR context
IC₅₀ benchmarking vs thiourea standard
Tumor-associated CA isoform studies
hCA isoform selectivity review
hCA IX/XII vs hCA I/II profiling
Airway pharmacology research
Bronchodilator SAR context
Airway relaxation assay validation
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cytotoxicity endpoints

XLogP3

1.3

Wikipedia

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

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